(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride

Catalog No.
S3224732
CAS No.
92418-32-1
M.F
C6H14Cl2N2O2
M. Wt
217.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diam...

CAS Number

92418-32-1

Product Name

(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride

IUPAC Name

(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine;dihydrochloride

Molecular Formula

C6H14Cl2N2O2

Molecular Weight

217.09

InChI

InChI=1S/C6H12N2O2.2ClH/c7-3-1-9-6-4(8)2-10-5(3)6;;/h3-6H,1-2,7-8H2;2*1H/t3-,4+,5-,6-;;/m1../s1

InChI Key

VOSJFOCIQDMNOQ-MGXNYLRYSA-N

SMILES

C1C(C2C(O1)C(CO2)N)N.Cl.Cl

Solubility

not available

(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride is a complex organic compound characterized by its unique stereochemistry and molecular structure. It has the molecular formula C6_6H14_{14}Cl2_2N2_2O and features a furofuran backbone with two amine functional groups. This compound is notable for its potential applications in medicinal chemistry and materials science due to its structural properties and biological activity.

The chemical behavior of (3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride can be analyzed through various reactions involving its amine groups. Typical reactions include:

  • Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions with electrophiles.
  • Acid-Base Reactions: The presence of dihydrochloride indicates that the compound can participate in acid-base reactions, where it can donate protons from its amine groups.
  • Condensation Reactions: The compound may also engage in condensation reactions, particularly when reacting with aldehydes or ketones to form imines or related structures.

These reactions are crucial for understanding how the compound can be utilized in synthetic pathways for drug development or polymer synthesis.

Research indicates that (3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride exhibits various biological activities. Preliminary studies suggest:

  • Antimicrobial Properties: Compounds with similar furofuran structures have shown potential antimicrobial activity against various pathogens.
  • Anticancer Activity: Some derivatives of furofurans are being investigated for their ability to inhibit cancer cell growth.
  • Neuroprotective Effects: There is emerging evidence that compounds with this framework may offer neuroprotective benefits in models of neurodegenerative diseases.

Further studies are necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound.

The synthesis of (3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride typically involves several steps:

  • Formation of the Furofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as furans and diols.
  • Introduction of Amine Groups: The amine functional groups can be introduced via reductive amination or by using appropriate amines in nucleophilic addition reactions.
  • Salt Formation: The final step involves protonation to form the dihydrochloride salt, enhancing solubility and stability.

These methods highlight the versatility of synthetic approaches available for producing this compound.

(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infectious diseases or cancer.
  • Materials Science: Its unique structure may allow it to be used in creating novel polymers or composite materials with specific properties.
  • Chemical Research: As a versatile building block in organic synthesis, it could facilitate the development of more complex molecular architectures.

Interaction studies involving (3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride are essential for understanding its biological mechanisms. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to various biological targets such as enzymes or receptors.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicity Profiling: Assessing the safety profile through cytotoxicity assays and determining therapeutic windows.

Such studies provide critical insights into the viability of this compound as a therapeutic agent.

When comparing (3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride with similar compounds such as other furofurans or diamines, several key aspects highlight its uniqueness:

Compound NameStructureKey FeaturesBiological Activity
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochlorideSimilar furofuran coreDifferent stereochemistryPotentially lower antimicrobial activity
HexamethylenediamineLinear diamineSimpler structureWidely used in polymer production
4-Amino-5-methylfuro[2,3-b]quinolineFused ring systemUnique fused structureAnticancer properties reported

The distinct stereochemistry and functionalization of (3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride set it apart from these compounds. Its diverse applications and biological activities make it a noteworthy candidate for further research in medicinal chemistry and materials science.

Dates

Modify: 2024-04-15

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